

TPN-101: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction: TPN-101, also known as censavudine, festinavir, and BMS-986001, is a novel nucleoside reverse transcriptase inhibitor (NRTI) currently under investigation for the treatment of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), and Progressive Supranuclear Palsy (PSP). Originally developed for HIV, its unique mechanism of action, the inhibition of LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase, has positioned it as a promising therapeutic candidate for neurological disorders characterized by neuroinflammation and neuronal damage. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for TPN-101, intended to inform researchers, scientists, and drug development professionals.

Pharmacokinetics

TPN-101 is an orally administered small molecule that has been evaluated in both healthy volunteers and patient populations. Pharmacokinetic assessments have been a key component of its clinical development, with studies measuring its concentration in both plasma and cerebrospinal fluid (CSF) to ascertain its distribution to the central nervous system.[1]

Single Ascending Dose Studies in Healthy Volunteers



A foundational Phase 1, single-blind, placebo-controlled, single-ascending-dose study was conducted in healthy male subjects to evaluate the safety, tolerability, and pharmacokinetics of TPN-101. The study assessed single oral doses ranging from 10 mg to 900 mg. The results indicated that TPN-101 is rapidly absorbed and exhibits a linear dose-exposure relationship across the studied dose range.[2] The pharmacokinetic parameters from this study are summarized in the table below.

Dose Group	N	Cmax (ng/mL)	Tmax (hr)	AUC(0-inf) (ng*hr/mL)
Fasted				
100 mg	6	1030 ± 199	1.0 (0.5-1.5)	3380 ± 544
300 mg	6	3230 ± 717	1.0 (0.8-1.5)	10800 ± 1950
Fed				
10 mg	6	114 ± 22.8	1.3 (1.0-2.0)	499 ± 103
30 mg	6	331 ± 66.8	1.3 (1.0-2.0)	1380 ± 241
100 mg	6	1020 ± 211	1.5 (1.0-2.0)	3630 ± 584
300 mg	6	3050 ± 641	1.5 (1.0-2.0)	11100 ± 1740
600 mg	6	5860 ± 1230	1.8 (1.0-2.0)	21500 ± 3610
900 mg	6	8450 ± 2080	1.8 (1.0-2.5)	31500 ± 6830

Data are presented as mean ± standard deviation for Cmax and AUC(0-inf), and as median (range) for Tmax. Data extracted from Urata et al., J Clin Pharmacol, 2014.

The study also revealed that the pharmacokinetics of TPN-101 were comparable when administered with or without food, suggesting no significant food effect on its absorption and overall exposure.[2]

Studies in Patient Populations

In a study involving treatment-experienced HIV-1 infected subjects, TPN-101 administered once daily for 10 days also demonstrated dose-proportional pharmacokinetics.[3] While specific



pharmacokinetic parameters from the ongoing studies in neurodegenerative diseases are not yet fully published, the clinical trial protocols for studies in ALS/FTD (NCT04993755) and PSP (NCT04993768) include the assessment of TPN-101 concentrations in plasma and CSF as a secondary endpoint.[1]

Pharmacodynamics

The pharmacodynamic effects of TPN-101 are being actively investigated in clinical trials for neurodegenerative disorders. The primary mechanism of action is the inhibition of LINE-1 reverse transcriptase, which is believed to mitigate neuroinflammation and neuronal damage. The pharmacodynamic assessment in these trials focuses on the measurement of key biomarkers of neurodegeneration and neuroinflammation.

Biomarker Modulation in Progressive Supranuclear Palsy (PSP)

Interim results from a Phase 2a study in patients with PSP (NCT04993768) have shown promising pharmacodynamic effects. Treatment with TPN-101 resulted in a statistically significant reduction in key biomarkers in the cerebrospinal fluid (CSF).

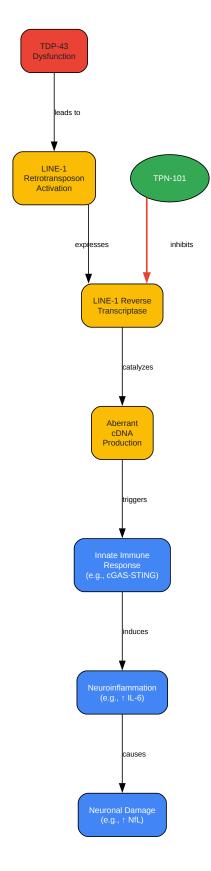
Biomarker	Dose	Change vs. Placebo (at 24 weeks)
Neurofilament Light Chain (NfL)	400 mg	-18.4%
Interleukin-6 (IL-6)	400 mg	-51.6%

These findings suggest that TPN-101 can modulate the underlying neuroinflammatory and neurodegenerative processes in PSP. The study also reported lowered levels of osteopontin, another biomarker implicated in neuroinflammation.

Signaling Pathways and Experimental Workflows Proposed Mechanism of Action of TPN-101



The following diagram illustrates the proposed mechanism of action of TPN-101 in the context of neurodegenerative disease.



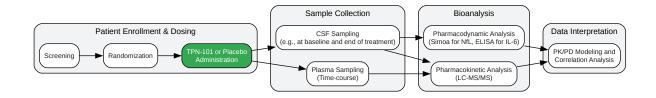


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Caption: Proposed mechanism of TPN-101 in neurodegeneration.

Clinical Trial Workflow for Pharmacokinetic and Pharmacodynamic Assessment

The diagram below outlines a typical workflow for the assessment of TPN-101's pharmacokinetics and pharmacodynamics in a clinical trial setting.



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Caption: Workflow for PK/PD assessment in TPN-101 clinical trials.

Experimental Protocols

Detailed experimental protocols for the clinical assays are not yet publicly available. However, based on standard practices for the analysis of NRTIs and the specified biomarkers, the following methodologies are representative.

Quantification of TPN-101 in Plasma and CSF by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of small molecule drugs like TPN-101 in biological matrices.

Sample Preparation:



- Plasma and CSF samples are typically subjected to protein precipitation with a solvent such as acetonitrile, followed by centrifugation to remove precipitated proteins.
- An internal standard (a stable isotope-labeled version of TPN-101) is added prior to precipitation for accurate quantification.
- The resulting supernatant is then evaporated and reconstituted in a mobile phasecompatible solvent.
- Chromatographic Separation:
 - An aliquot of the prepared sample is injected onto a reverse-phase C18 high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column.
 - A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate TPN-101 from endogenous matrix components.
- Mass Spectrometric Detection:
 - The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
 - Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both TPN-101 and its internal standard.

Quantification of Neurofilament Light Chain (NfL) by Simoa Assay

The Single Molecule Array (Simoa) technology is an ultra-sensitive immunoassay platform commonly used for the quantification of low-abundance biomarkers like NfL in CSF and blood.

 Assay Principle: The assay is a sandwich immunoassay. Capture antibodies are coated onto paramagnetic beads. The beads, sample, and biotinylated detection antibodies are incubated together.



- Signal Generation: After washing, the beads are mixed with a streptavidin-β-galactosidase (SβG) conjugate. The beads are then washed again and loaded into arrays of femtoliter-sized wells, such that each well contains no more than one bead. A fluorogenic substrate is added, and the wells are sealed. The fluorescence generated by the enzymatic reaction in each well is measured.
- Quantification: The concentration of NfL is determined by counting the number of fluorescent wells ("on" wells) versus the total number of wells.

Quantification of Interleukin-6 (IL-6) by ELISA

An enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cytokines like IL-6 in biological fluids.

- Assay Principle: A 96-well microplate is pre-coated with a capture antibody specific for human IL-6.
- Sample Incubation: Standards, controls, and samples are added to the wells and incubated. IL-6 present in the sample binds to the immobilized capture antibody.
- Detection: After washing, a biotinylated detection antibody specific for IL-6 is added, followed by another incubation and wash step.
- Signal Generation: A streptavidin-horseradish peroxidase (HRP) conjugate is added. After a final wash, a substrate solution is added, which is converted by HRP into a colored product.
- Quantification: The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of IL-6 is determined by comparing the sample absorbance to a standard curve.

Conclusion: The available data on TPN-101 demonstrate a favorable pharmacokinetic profile with rapid absorption and dose-proportional exposure. Importantly, its pharmacodynamic effects, evidenced by the reduction of key neuroinflammatory and neurodegenerative biomarkers in clinical trials, support its proposed mechanism of action and therapeutic potential in neurodegenerative diseases. As more data from ongoing and future clinical studies become available, a more complete understanding of the clinical pharmacology of TPN-101 will emerge, further guiding its development for these challenging conditions.



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